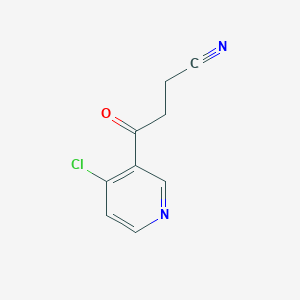

4-(4-氯吡啶-3-基)-4-氧代丁腈

描述

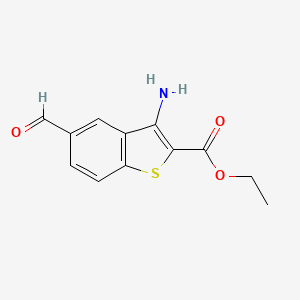

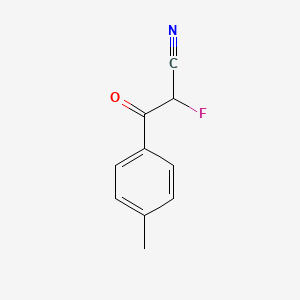

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The compound “4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile” suggests it contains a pyridine ring, a nitrile group, and a ketone group.

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions with specific reagents under controlled conditions. The synthesis of this compound could potentially involve the reaction of a suitable pyridine derivative with a compound containing a nitrile group and a ketone group.Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The presence of the nitrile and ketone groups suggests that it might undergo reactions typical of these functional groups.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted based on the structure of the compound and its functional groups.科学研究应用

-

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Field : Biomedical Research .

- Application Summary : 1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been described in more than 5500 references, including 2400 patents . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, indicating their significant potential in biomedical applications .

-

Applications of tert-Butyl 4-Chloropyridin-3-ylcarbamate

- Field : Life Science .

- Application Summary : tert-Butyl 4-Chloropyridin-3-ylcarbamate is a high-quality compound provided by Amerigo Scientific, a specialist distributor serving life science .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in life science research are not specified in the source .

-

Applications of (4-Chloropyridin-3-yl)methanol

- Field : Scientific Research.

- Application Summary : (4-Chloropyridin-3-yl)methanol is used in various scientific research applications. Its unique properties make it suitable for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

- Methods of Application : The specific methods of application are not mentioned in the source.

- Results : The outcomes of using this compound in scientific research are not specified in the source.

-

Development of Fused and Substituted Pyrimidine Derivatives

- Field : Pharmaceutical Chemistry .

- Application Summary : The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development. It has diverse chemical reactivity, accessibility and a wide range of biological activities . In the past few years, the pyrimidine derivatives have been developed drastically as potent anticancer agents .

- Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

- Results : Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .

-

Synthesis and Therapeutic Potential of Imidazole Containing Compounds

- Field : Medicinal Chemistry .

- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

-

Discovery of Pyrazolo Pyrimidine Derivatives

- Field : Cancer Treatment .

- Application Summary : CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo pyrimidine and pyrazolo triazolo pyrimidine scaffolds were designed .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in cancer treatment are not specified in the source .

-

(4-CHLOROPYRIDIN-3-YL)METHANAMINE

- Field : Chemical Research .

- Application Summary : (4-CHLOROPYRIDIN-3-YL)METHANAMINE is a chemical compound with the CAS Number: 874821-38-2 . It is used in various chemical research applications .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in chemical research are not specified in the source .

-

3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol

- Field : Chemical Research .

- Application Summary : 3-(4-Chloropyridin-3-yl)prop-2-yn-1-ol is a chemical compound provided by Sigma-Aldrich . It is used in various chemical research applications .

- Methods of Application : The specific methods of application are not mentioned in the source .

- Results : The outcomes of using this compound in chemical research are not specified in the source .

安全和危害

The safety and hazards of a compound are typically determined through laboratory testing. This includes studying its toxicity, flammability, and environmental impact.

未来方向

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its mechanism of action if it has biological activity.

Please note that this is a general approach and the specifics could vary depending on the exact nature of the compound. For detailed information, it’s best to refer to scientific literature or conduct laboratory experiments.

属性

IUPAC Name |

4-(4-chloropyridin-3-yl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHRFHNDSMBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)C(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696467 | |

| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |

CAS RN |

890100-84-2 | |

| Record name | 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B1394575.png)

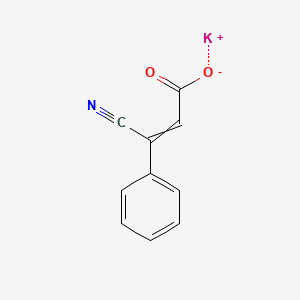

![2-Fluoro-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1394577.png)

![Tert-butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1394579.png)

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)